17beta-Hydroxyandrost-4-en-3-one decanoylglycolate
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Overview
Description
17beta-Hydroxyandrost-4-en-3-one decanoylglycolate is a synthetic derivative of testosterone, a primary male anabolic-androgenic steroid. This compound is characterized by its chemical formula C31H48O5 and a molecular weight of 500.70982 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate typically involves the esterification of testosterone with decanoic acid and glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxyandrost-4-en-3-one decanoylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted esters. These products have distinct properties and applications in different fields .
Scientific Research Applications
17beta-Hydroxyandrost-4-en-3-one decanoylglycolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one decanoylglycolate involves its interaction with androgen receptors in the body. The compound binds to these receptors, triggering a cascade of molecular events that lead to increased protein synthesis and muscle growth. The pathways involved include the activation of specific genes and the modulation of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Testosterone Enanthate: Another esterified form of testosterone with a similar structure but different ester chain length.
Testosterone Cypionate: Similar to testosterone enanthate but with a different ester chain.
Testosterone Decanoate: Shares the decanoate ester but differs in the attached functional groups.
Uniqueness
17beta-Hydroxyandrost-4-en-3-one decanoylglycolate is unique due to its specific esterification with decanoic acid and glycolic acid, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
85135-81-5 |
---|---|
Molecular Formula |
C31H48O5 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-hydroxy-3-oxododecanoate |
InChI |
InChI=1S/C31H48O5/c1-4-5-6-7-8-9-10-11-26(33)28(34)29(35)36-27-15-14-24-23-13-12-21-20-22(32)16-18-30(21,2)25(23)17-19-31(24,27)3/h20,23-25,27-28,34H,4-19H2,1-3H3/t23-,24-,25-,27-,28?,30-,31-/m0/s1 |
InChI Key |
GFNGHNQLACFSPX-GHJVWEBLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)C(C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CCCCCCCCCC(=O)C(C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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